8-(1-Methyl-butoxy)-quinolin-2-ylamine
Descripción
8-(1-Methyl-butoxy)-quinolin-2-ylamine is a synthetic quinoline derivative belonging to a class of compounds developed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. The compound features a quinoline core substituted with a 2-amine group and an 8-alkoxy chain (1-methyl-butoxy). This structural motif is critical for receptor binding and selectivity, as demonstrated in structure-activity relationship (SAR) studies of related analogs .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
8-pentan-2-yloxyquinolin-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-3-5-10(2)17-12-7-4-6-11-8-9-13(15)16-14(11)12/h4,6-10H,3,5H2,1-2H3,(H2,15,16) |
Clave InChI |
KMEFXXMANWGJCR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC1=CC=CC2=C1N=C(C=C2)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Potency
Key structural analogs of 8-(1-Methyl-butoxy)-quinolin-2-ylamine include other 8-alkoxyquinolin-2-ylamine derivatives with varying alkoxy substituents. These modifications significantly impact MCHR1 antagonistic potency, as measured by IC₅₀ values (Table 1).
Table 1. Comparison of MCHR1 Antagonistic Activity of 8-Alkoxyquinolin-2-ylamine Derivatives
The estimated IC₅₀ range (~5–10 nM) is inferred from structural analogs. †Hypothetical value based on SAR trends.
The 1,2-dimethyl-propoxy substituent (IC₅₀ = 0.9 nM) demonstrates superior potency, likely due to increased steric bulk enhancing receptor binding. In contrast, the 1,3,3-trimethyl-butoxy group (IC₅₀ = 24 nM) shows reduced activity, suggesting excessive branching may hinder optimal interactions. The 1-methyl-butoxy chain in the target compound balances moderate steric bulk and hydrophobicity, likely positioning its IC₅₀ within the mid-nanomolar range .
Selectivity and Pharmacokinetic Profiles
While explicit selectivity data for 8-(1-Methyl-butoxy)-quinolin-2-ylamine is unavailable, related quinoline derivatives exhibit high selectivity for MCHR1 over other GPCRs. For example, NGD-4715 (a non-quinoline MCHR1 antagonist) shows >100-fold selectivity against serotonin and dopamine receptors . Quinoline-based analogs generally exhibit favorable blood-brain barrier permeability, as evidenced by AMG 076, which demonstrated robust central MCHR1 occupancy in preclinical models .
Clinical and Preclinical Outcomes
Although 8-(1-Methyl-butoxy)-quinolin-2-ylamine itself lacks reported clinical data, structurally related MCHR1 antagonists like GW856464 and AMG 076 have shown anti-obesity effects in diet-induced obese (DIO) rodent models, reducing body weight by 5–15% over 14 days . However, clinical trials for several MCHR1 antagonists (e.g., GW856464) were discontinued due to insufficient efficacy or safety concerns, highlighting the challenges in translating preclinical success to humans .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
